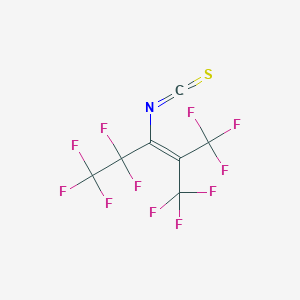

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene, commonly known as OFITP, is a fluorinated compound that has gained significant attention in the field of scientific research due to its unique properties. OFITP is a colorless liquid that is highly stable and resistant to heat, moisture, and acids. In

Scientific Research Applications

Synthesis and Reactivity

- Fluorinated compounds, including those similar to 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene, are involved in reactions yielding derivatives of 4,5-dihydrothiazole and other complex molecules, indicating their utility in synthesizing heterocyclic compounds and in applications requiring specific sulfur-containing functionalities (Furin et al., 1998). These reactions are facilitated by the presence of NEt3 and involve transformations significant in the development of pharmaceuticals and agrochemicals.

Fluorination and Derivative Formation

- The versatility of fluorinated compounds is highlighted by their ability to undergo ene reactions, forming N-alkenyl-N-trifluoromethylhydroxylamines with various olefins, demonstrating their role in introducing fluorine atoms into organic molecules, which can significantly alter the physical, chemical, and biological properties of these compounds (Barlow et al., 1980). This property is crucial for the synthesis of materials with enhanced thermal stability, chemical resistance, and biological activity.

Polyfluorination and Material Science Applications

- Fluorinated polythiophenes, synthesized through chemical and electrochemical methods, show distinct electrical, electrochemical, and optical properties compared to their alkyl analogues, suggesting the significant impact of fluorination on the development of advanced materials for electronic and photonic applications (Robitaille & Leclerc, 1994). Such fluorinated materials are promising for use in semiconductors, sensors, and photovoltaic devices.

Catalysis and Organic Transformations

- The introduction of fluorinated groups into corroles has been shown to enhance the reactivity and stability of these compounds in catalytic oxidation reactions, pointing to the potential of highly fluorinated compounds in catalysis and the synthesis of environmentally friendly oxidation processes (Liu et al., 2003). This application is particularly relevant in the development of new catalysts for industrial processes.

properties

IUPAC Name |

1,1,1,4,4,5,5,5-octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F11NS/c8-4(9,7(16,17)18)3(19-1-20)2(5(10,11)12)6(13,14)15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOYCSJTFCYLFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)